molecular formula C16H21F3N2O4 B2887666 3-(3,5-dimethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1396583-61-1

3-(3,5-dimethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea

Cat. No.: B2887666
CAS No.: 1396583-61-1
M. Wt: 362.349
InChI Key: MWFYCTPUHCMTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a synthetically produced urea derivative intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Urea-based compounds are of significant interest in medicinal chemistry due to their ability to serve as a key pharmacophore, often enabling potent and selective interactions with biological targets. The specific structural features of this compound—including the 3,5-dimethoxyphenyl group, the tetrahydropyran (oxan-4-yl) ring, and the trifluoroethyl moiety—suggest potential for exploration in areas such as kinase inhibition or receptor modulation. Researchers are encouraged to investigate its full physicochemical profile, including solubility and stability, to determine its applicability in their specific experimental systems. Proper laboratory safety protocols should always be followed when handling this chemical.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O4/c1-23-13-7-11(8-14(9-13)24-2)20-15(22)21(10-16(17,18)19)12-3-5-25-6-4-12/h7-9,12H,3-6,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFYCTPUHCMTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N(CC(F)(F)F)C2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A dimethoxyphenyl group that enhances lipophilicity and potential interactions with biological targets.
  • An oxan ring that may influence the compound's conformation and stability.
  • A trifluoroethyl substituent which can enhance metabolic stability and alter pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research. Below are key areas of focus:

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this structure. For instance:

  • Cytotoxicity Assays : In vitro studies using various cancer cell lines demonstrated significant cytotoxic effects. The compound showed IC50 values in the micromolar range against breast cancer cell lines (e.g., MDA-MB-231) .
Cell LineIC50 (μM)Reference
MDA-MB-23127.6
RT112 (bladder)Varies

The proposed mechanism involves:

  • Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit fibroblast growth factor receptor (FGFR) signaling pathways, leading to reduced tumor proliferation .
  • Induction of Apoptosis : The compound may induce apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

  • Inhibition Studies : Preliminary tests indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited stronger inhibitory effects against Staphylococcus aureus compared to Pseudomonas aeruginosa .
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Pseudomonas aeruginosa10

Case Studies

  • Breast Cancer Model : In a study involving mice implanted with MDA-MB-231 cells, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analyses revealed increased apoptosis in treated tumors .
  • Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound were effective against resistant strains of bacteria, suggesting potential for development as an antibiotic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to other urea derivatives and trifluoroethyl-containing molecules. Below is a detailed analysis:

Structural Analogues from Literature

Compound 3b (from Molecules 2013):

  • Structure : 1-(4-(4-((4-(2-(2-((7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea.
  • Key Differences :
    • Replaces the oxan-4-yl group with a piperazine-thiazole-coumarin hybrid scaffold.
    • Contains a trifluoromethylphenyl group instead of 3,5-dimethoxyphenyl.
  • Physicochemical Properties :
    • Melting Point : 242–243°C (vs. unreported for the target compound).
    • Molecular Weight : 720.1 g/mol (significantly higher due to the coumarin-thiazole extension).
    • Spectral Data : Distinct ¹H-NMR signals at δ 12.53 (s, urea NH) and δ 6.26 (s, coumarin proton) .

Compound 3d (from Molecules 2013):

  • Structure : 1-(3,5-bis(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
  • Key Differences :
    • Features a bis(trifluoromethyl)phenyl group, enhancing electron-withdrawing effects.
    • Lacks the oxan-4-yl group, reducing solubility compared to the target compound.
  • Physicochemical Properties :
    • Melting Point : 225–226°C.
    • Molecular Weight : 788.3 g/mol.
    • Spectral Data : ¹H-NMR signals at δ 12.68 (s, urea NH) and δ 8.13 (s, aromatic protons) .

Trifluoroethyl-Containing Analogues from Recent Patents

A 2023 European patent application highlights synthetic routes for trifluoroethyl-triazolyl-pyrazine derivatives (e.g., 2-chloro-3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]pyrazine). While structurally distinct, these compounds share critical features:

  • Trifluoroethyl Group : Enhances metabolic stability and hydrophobic interactions.
  • Synthetic Methodology :
    • Stille coupling (e.g., tributyl(1-ethoxyvinyl)stannane with Pd(PPh₃)₂Cl₂) for pyrazine functionalization .
    • Reductive amination (NaBH₃CN/NH₄OAc) to introduce amine groups .
  • Key Differences: Urea linkage is absent; replaced by triazole or pyrazine rings. No dimethoxyphenyl or oxan-4-yl groups, altering electronic and steric profiles.

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~365 (estimated) Unreported Urea, oxan-4-yl, trifluoroethyl
Compound 3b 720.1 242–243 Urea, coumarin, piperazine, thiazole
Compound 3d 788.3 225–226 Urea, bis(trifluoromethyl)phenyl
Patent Example 354.7 Unreported Triazole, pyrazine, trifluoroethyl

Discussion of Key Findings

  • Structural Flexibility : The oxan-4-yl group in the target compound likely improves solubility compared to rigid coumarin-thiazole scaffolds in 3b/3d .
  • Electronic Effects : The 3,5-dimethoxyphenyl group provides electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl groups in 3b/3d.
  • Synthetic Feasibility : The patent’s Stille coupling methodology suggests modern approaches for trifluoroethyl incorporation, which could be adapted for the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-dimethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the urea backbone through nucleophilic substitution or condensation. Key steps include cyclization of the oxan-4-yl group and introduction of the trifluoroethyl moiety via alkylation. Critical parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity for urea bond formation .
  • Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive groups like trifluoroethyl .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) can optimize intermediate stability .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and trifluoroethyl (δ 4.2–4.5 ppm) protons. Overlapping signals in the oxan-4-yl region (δ 3.4–4.0 ppm) require 2D-COSY or HSQC for resolution .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns distinguish regioisomers (e.g., oxan-4-yl vs. alternative cyclic ethers) .
  • IR spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) and trifluoroethyl C-F vibrations (~1120–1250 cm⁻¹) validate functional groups .

Q. How does the compound’s stability vary under different pH, temperature, and solvent conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent hydrolysis : Urea bonds degrade in acidic (pH <3) or alkaline (pH >10) conditions; buffer solutions (pH 7.4) mimic physiological stability .
  • Thermal gravimetric analysis (TGA) : Decomposition onset temperatures >150°C indicate suitability for high-temperature applications .
  • Solvent compatibility : Stability in DMSO (common stock solvent) vs. aqueous buffers (for biological assays) must be validated via HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced photophysical or bioactivity profiles?

  • Methodological Answer :

  • DFT calculations : Optimize ground-state geometry to predict electronic transitions (e.g., HOMO-LUMO gaps) for fluorescence tuning. The trifluoroethyl group’s electron-withdrawing effect reduces HOMO energy, red-shifting absorption .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases). The oxan-4-yl group’s conformational flexibility may improve binding pocket compatibility .
  • MD simulations : Assess solvation dynamics to predict solubility and aggregation behavior in aqueous media .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Purity validation : Use orthogonal methods (HPLC, LC-MS) to rule out impurities (e.g., residual solvents) that skew dose-response curves .
  • Assay standardization : Compare results under consistent conditions (e.g., cell line passage number, serum concentration) .
  • Structural analogs : Synthesize derivatives (e.g., replacing dimethoxyphenyl with chlorophenyl) to isolate pharmacophore contributions .

Q. What methodologies optimize reaction conditions for stereoselective synthesis of chiral intermediates?

  • Methodological Answer :

  • Chiral catalysts : Use Ru-based asymmetric hydrogenation catalysts for oxan-4-yl stereocontrol .
  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent, catalyst loading) for enantiomeric excess (ee) >90% .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) can separate racemic mixtures during trifluoroethyl group introduction .

Q. How does modifying substituents (e.g., methoxy vs. hydroxy groups) affect the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • LogP calculations : Replace methoxy with hydroxy groups to reduce hydrophobicity (ΔLogP ≈ -0.5), improving aqueous solubility but potentially reducing membrane permeability .
  • Metabolic stability assays : Use liver microsomes to compare CYP450-mediated degradation rates. Trifluoroethyl groups resist oxidation, enhancing half-life .
  • Plasma protein binding : Fluorescence displacement assays (e.g., warfarin competition) quantify albumin affinity changes .

Q. What advanced techniques (e.g., XPS, solid-state NMR) analyze the electronic effects of the trifluoroethyl group?

  • Methodological Answer :

  • X-ray photoelectron spectroscopy (XPS) : Quantify fluorine electron-withdrawing effects via binding energy shifts (e.g., C 1s peak at ~292 eV for CF₃) .
  • Solid-state NMR : Probe trifluoroethyl dynamics in crystalline vs. amorphous forms to correlate with bioavailability .
  • Electrochemical impedance spectroscopy (EIS) : Measure charge transfer resistance to assess redox activity in electrochemical sensors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.